molecular formula C19H23NOS B4088630 N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide

N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide

Cat. No. B4088630
M. Wt: 313.5 g/mol
InChI Key: YEQDGATUQAHIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide, also known as EMPTP, is a chemical compound that has been extensively used in scientific research due to its ability to bind to dopamine receptors in the brain. The compound is synthesized using a multi-step process that involves the use of various reagents and solvents.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has been extensively used in scientific research as a dopamine receptor ligand. The compound has been used to study the role of dopamine receptors in various physiological and pathological conditions such as Parkinson's disease, schizophrenia, and addiction. N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has also been used to study the binding properties of dopamine receptors and to develop new drugs that target these receptors.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide binds to dopamine receptors in the brain and modulates their activity. The compound has a high affinity for D2 dopamine receptors and has been shown to inhibit the binding of dopamine to these receptors. This results in a decrease in dopamine signaling, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to decrease locomotor activity, induce catalepsy, and impair cognitive function. N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has several advantages for lab experiments. The compound has a high affinity for dopamine receptors, making it an ideal tool for studying the role of these receptors in various physiological and pathological conditions. N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to using N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide. One area of interest is the development of new drugs that target dopamine receptors. N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide can be used as a tool to study the binding properties of dopamine receptors and to develop new drugs that have improved efficacy and fewer side effects.
Another area of interest is the role of dopamine receptors in various pathological conditions such as addiction and Parkinson's disease. N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide can be used to study the role of dopamine receptors in these conditions and to develop new therapies that target these receptors.
Conclusion:
In conclusion, N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide is a chemical compound that has been extensively used in scientific research as a dopamine receptor ligand. The compound is synthesized using a multi-step process and has several advantages and limitations for lab experiments. N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have various biochemical and physiological effects and has several future directions for research.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-5-16-8-6-7-14(3)18(16)20-19(21)15(4)22-17-11-9-13(2)10-12-17/h6-12,15H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQDGATUQAHIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)SC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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